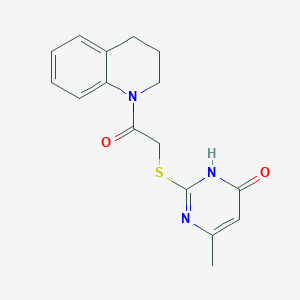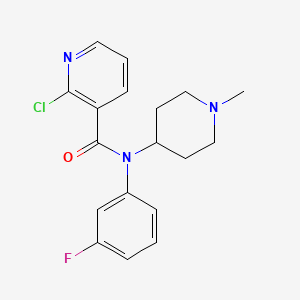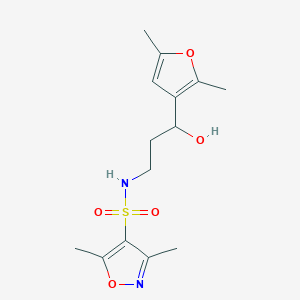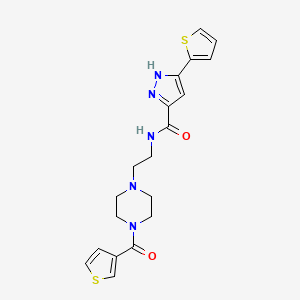![molecular formula C23H25FN2O2 B2549736 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol CAS No. 610282-37-6](/img/structure/B2549736.png)
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol" is a structurally complex molecule that likely exhibits pharmacological properties due to the presence of a piperazine ring and a fluorophenyl group. While the provided papers do not directly discuss this compound, they do explore similar structures and their biological activities, which can provide insights into the potential characteristics and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions. For instance, compounds with a piperazine ring and various substituents have been synthesized through reactions such as the Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . These methods could potentially be adapted for the synthesis of "1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as IR, 1H NMR, 13C NMR, and Mass spectrometry . Additionally, X-ray crystallography has been employed to determine the crystal structure of a similar compound, revealing the presence of intermolecular interactions that stabilize the crystal lattice . These techniques would be essential in confirming the structure of "1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol" after its synthesis.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. For example, the piperazine ring is known to participate in reactions such as alkylation and acylation, while the fluorophenyl group could be involved in nucleophilic aromatic substitution reactions . The presence of a hydroxyl group also opens up possibilities for reactions such as esterification or etherification.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its functional groups and molecular geometry. For instance, the presence of the fluorophenyl group could affect the compound's lipophilicity and electronic properties, potentially influencing its binding affinity to biological targets . The thermal stability of similar compounds has been studied using techniques like TG–DTA and DSC, which could also be applied to "1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol" .
Relevant Case Studies
Although the provided papers do not mention case studies directly related to the compound , they do discuss the pharmacological evaluation of similar compounds. For example, certain piperazine derivatives have been investigated for their antidepressant and antianxiety activities , while others have been evaluated for their affinity for dopamine and serotonin transporters . These studies suggest that "1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol" could also exhibit interesting pharmacological properties worthy of further investigation.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A structural analogue, identified as HUHS190, has shown significant anti-cancer effects, especially against bladder cancer. This compound demonstrated selective toxicity between normal and cancer cells, exhibiting more hydrophilic properties which allow for higher concentration solutions suitable for intravesical administration. It was found to be more effective and safer than current clinical drugs for bladder cancer treatment, indicating its potential as a post-TURBT therapy without the side effects associated with existing treatments (Shimizu et al., 2019).
Serotonin and Dopamine Transporter Affinity
Further exploration into compounds structurally similar to GBR 12909 has revealed their roles in modulating dopamine (DAT) and serotonin (SERT) transporters. Some derivatives demonstrated high affinity for SERT, making them potential candidates for studying neurological disorders (Lewis et al., 2003).
Diagnostic and Therapeutic Applications in Oncology
Analogues of the σ receptor ligand PB28, designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers, show promise in oncology for both diagnostic and therapeutic applications. These modifications aim to enhance tumor cell entry while maintaining receptor affinity, offering a path forward in cancer research (Abate et al., 2011).
Fluorescent Logic Gates for Biological Applications
Compounds incorporating the 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol structure have been designed as fluorescent logic gates. These molecules demonstrate solvent-polarity reconfigurable logic, potentially useful for probing cellular membranes and protein interfaces. This innovation paves the way for new tools in biological research and diagnostics (Gauci & Magri, 2022).
Antipsychotic Agents
In the realm of mental health, (piperazin-1-yl-phenyl)-arylsulfonamides, which share a similar structural motif, have been identified for their high affinities to serotonin receptors, showcasing their potential as atypical antipsychotic agents. This research hints at the versatility of the core structure in addressing various psychological disorders (Park et al., 2010).
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2/c24-20-6-8-21(9-7-20)26-13-11-25(12-14-26)16-22(27)17-28-23-10-5-18-3-1-2-4-19(18)15-23/h1-10,15,22,27H,11-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCKCNNKWXPQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2549654.png)
![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2549659.png)


![4-methyl-1,1,3-trioxo-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid](/img/structure/B2549662.png)

![7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide](/img/structure/B2549667.png)
![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2549668.png)
![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2549669.png)
![ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2549670.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2549672.png)
![Ethyl 2'-amino-1-benzyl-6'-ethyl-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2549673.png)

